Enhanced Lipophilicity vs. Mono-Chlorinated Analog 2-(4-Aminophenoxy)-5-chlorophenol
The 2,5-dichloro substitution in the target compound increases lipophilicity compared to the mono-chlorinated analog 2-(4-aminophenoxy)-5-chlorophenol. The calculated XLogP3-AA for 4-(4-aminophenoxy)-2,5-dichlorophenol is 3.7, while the mono-chlorinated variant has an XLogP3-AA of 3.1 [1]. This 0.6 log unit increase is expected to enhance membrane permeability and potentially improve oral bioavailability if the scaffold is pursued in medicinal chemistry programs.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-(4-Aminophenoxy)-5-chlorophenol: XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP = +0.6 |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can translate into better cell penetration and may reduce the number of synthetic iterations needed to optimize ADME properties for hit-to-lead programs.
- [1] PubChem Compound Summary for CID 56619888 (4-(4-Aminophenoxy)-2,5-dichlorophenol) and PubChem Compound Summary for CID 3014158 (2-(4-Aminophenoxy)-5-chlorophenol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed Apr 28, 2026). View Source
